2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone

Catalog No.
S11553063
CAS No.
M.F
C24H28N4O2
M. Wt
404.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-...

Product Name

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone

IUPAC Name

2-(3-methylbutyl)-4-(4-pyridin-2-ylpiperazine-1-carbonyl)isoquinolin-1-one

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H28N4O2/c1-18(2)10-12-28-17-21(19-7-3-4-8-20(19)23(28)29)24(30)27-15-13-26(14-16-27)22-9-5-6-11-25-22/h3-9,11,17-18H,10,12-16H2,1-2H3

InChI Key

KOXFRBDNOKUUND-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4=CC=CC=N4

2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone is a complex organic compound with the molecular formula C24H28N4O2C_{24}H_{28}N_{4}O_{2} and a molecular weight of 404.5 g/mol. This compound features an isoquinolinone core, which is a bicyclic structure known for its presence in various biologically active molecules. The compound is characterized by the presence of an isopentyl group and a piperazine moiety substituted with a pyridine ring, which contributes to its potential biological activity and pharmacological properties.

While specific reactions involving 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone are not extensively documented, compounds of this class typically undergo various reactions such as:

  • Nucleophilic substitutions: The carbonyl group in the piperazine derivative can participate in nucleophilic attack.
  • Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.
  • Reduction: Potential reduction reactions could occur at the carbonyl sites or within the isoquinoline structure.

These reactions are significant for modifying the compound for further studies or applications.

Compounds containing isoquinolinone and piperazine structures have been reported to exhibit a range of biological activities, including:

  • Anticancer properties: Isoquinolinones have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial activity: Some derivatives display effectiveness against various bacterial and fungal strains.
  • CNS activity: Piperazine derivatives are often explored for their potential as anxiolytics or antidepressants due to their ability to interact with neurotransmitter systems.

The specific biological activity of 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone requires empirical studies to elucidate its pharmacological profile.

The synthesis of 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone can be approached through several synthetic routes, typically involving:

  • Formation of the isoquinolinone core: This may involve cyclization reactions from suitable precursors.
  • Piperazine attachment: The piperazine ring can be introduced via nucleophilic substitution on a suitable electrophile.
  • Carbonyl functionalization: The final step may involve acylation reactions to introduce the carbonyl group linked to the piperazine.

Detailed synthetic protocols would require specific reagents and conditions tailored to each step.

This compound's unique structure suggests potential applications in:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting cancer, infections, or neurological disorders.
  • Research tools: To study biological pathways involving isoquinoline and piperazine derivatives.
  • Chemical probes: For investigating receptor interactions in pharmacological studies.

Interaction studies involving 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone would typically focus on:

  • Binding affinity: Assessing how well the compound interacts with specific biological targets, such as receptors or enzymes.
  • Mechanism of action: Understanding how this compound exerts its effects at the molecular level, possibly through receptor modulation or enzyme inhibition.
  • Synergistic effects: Exploring interactions with other therapeutic agents to enhance efficacy or reduce side effects.

Empirical data from such studies would provide insights into the compound's therapeutic potential.

Several compounds share structural similarities with 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
2-(3-methylbutyl)-5-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}-1H-isoindole-1,3(2H)-dioneC23H26N4O3C_{23}H_{26}N_{4}O_{3}Contains isoindole structure; potential CNS activity
(S)-tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)-3-methylpiperazine-1-carboxylateC16H21BrN4OC_{16}H_{21}BrN_{4}OFeatures piperazine; investigated for antimicrobial properties
6-(4-Bromophenyl)-4-(1-methyl-1H-indol-3-yl)-4,5-dihydro-3(2H)-pyridazinoneC19H16BrN3OC_{19}H_{16}BrN_{3}OIndole derivative; studied for anticancer potential

The uniqueness of 2-isopentyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-isoquinolinone lies in its combination of an isoquinolinone core with a specific piperazine and pyridine substitution pattern, which may confer distinct biological activities compared to these similar compounds.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Exact Mass

404.22122615 g/mol

Monoisotopic Mass

404.22122615 g/mol

Heavy Atom Count

30

Dates

Modify: 2024-08-09

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